molecular formula C6H14ClNS2 B7771849 Thialdin hydrochloride CAS No. 5340-02-3

Thialdin hydrochloride

Cat. No.: B7771849
CAS No.: 5340-02-3
M. Wt: 199.8 g/mol
InChI Key: OYCMJTUDNOIXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thialdin hydrochloride is an organic compound with the molecular formula C6H12ClNS2 . As a research chemical, it is intended for use in laboratory and scientific investigations. This product is provided as a solid material and is characterized by its specific elemental composition. Researchers are exploring the potential applications and properties of this compound in various fields of chemistry. It is strictly for professional research use in a controlled laboratory environment. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures. Handling and Safety: Please consult the Safety Data Sheet (SDS) prior to handling this product. Researchers should conduct all necessary safety assessments and adhere to their institution's guidelines for the safe use of laboratory chemicals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5340-02-3

Molecular Formula

C6H14ClNS2

Molecular Weight

199.8 g/mol

IUPAC Name

2,4,6-trimethyl-1,3,5-dithiazinane;hydrochloride

InChI

InChI=1S/C6H13NS2.ClH/c1-4-7-5(2)9-6(3)8-4;/h4-7H,1-3H3;1H

InChI Key

OYCMJTUDNOIXPL-UHFFFAOYSA-N

SMILES

CC1NC(SC(S1)C)C

Canonical SMILES

CC1NC(SC(S1)C)C.Cl

boiling_point

260.00 to 261.00 °C. @ 760.00 mm Hg (est)

physical_description

Light brown crystalline solid;  roasted, meaty odour

solubility

3.944e+004 mg/L @ 25 °C (est)
Insoluble in water, heptane, triacetin
Miscible at room temperature (in ethanol)

Origin of Product

United States

Contextualization Within the Chemistry of 1,3,5 Dithiazine Systems

Thialdin, chemically known as 2,4,6-trimethyl-1,3,5-dithiazinane, is a derivative of the 1,3,5-dithiazine heterocyclic system. wikipedia.orgnist.gov This system is characterized by a six-membered ring containing two sulfur atoms and one nitrogen atom at positions 1, 3, and 5, respectively. nih.gov The chemistry of 1,3,5-dithiazine systems is of significant interest, particularly in the context of hydrogen sulfide (B99878) (H₂S) scavenging in the oil and gas industry. researchgate.net For instance, 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine is a widely used H₂S scavenger that reacts with H₂S to form a dithiazine derivative. researchgate.netnih.gov

Historical Perspectives on the Scientific Investigation of Thialdin and Its Salt Forms

The discovery of thialdine (B1265449) dates back to the mid-19th century, a foundational period in organic chemistry. In 1847, renowned German chemists Justus von Liebig and Friedrich Wöhler first synthesized and characterized thialdine. wikipedia.org Their method involved the reaction of acetaldehyde (B116499) ammonia (B1221849) trimer with hydrogen sulfide (B99878). wikipedia.org This synthesis was a significant achievement at the time, demonstrating the construction of complex heterocyclic structures from simpler starting materials.

Following its initial synthesis, early research on thialdine focused on elucidating its chemical structure and reactivity. In 1857, A. W. Hofmann conducted experiments to understand the constitution of thialdine, which he described as a prototype of an important class of sulfur-containing alkaloids. royalsocietypublishing.orgroyalsocietypublishing.org His work included reacting thialdine with methyl iodide to probe its basicity and determine whether it was a primary, secondary, or tertiary base. royalsocietypublishing.org These early investigations into its reactions with various reagents laid the groundwork for a deeper understanding of this heterocyclic compound. royalsocietypublishing.org

Current Academic Significance and Prospective Research Trajectories

Strategies for the Chemical Synthesis of this compound and Related Dithiazine Derivatives

The primary and historically significant method for synthesizing thialdine (the free base of this compound) is a one-pot reaction involving three simple components: acetaldehyde (B116499), ammonia (B1221849), and hydrogen sulfide (B99878). First reported by Liebig and Wöhler in 1847, the synthesis involves passing hydrogen sulfide gas through an aqueous solution of acetaldehyde ammonia. wikipedia.org The reaction can also proceed from the acetaldehyde ammonia trimer ((CH₃CHNH)₃), which is formed by the condensation of acetaldehyde and ammonia and does not need to be isolated as an intermediate. wikipedia.org The thialdine product, 2,4,6-trimethyl-1,3,5-dithiazinane, crystallizes from the solution. The subsequent treatment with hydrochloric acid yields the stable this compound salt.

While multiple cis-trans isomers are theoretically possible due to the three methyl groups on the dithiazine ring, X-ray diffraction studies have confirmed that the all-cis configuration is the isomer predominantly formed in practice. wikipedia.org

The general principles of this synthesis can be extended to create a variety of related dithiazine derivatives. One-pot methods are common, and various N-substituted 1,3,5-dithiazinanes can be synthesized by modifying the starting materials. For instance, N-aryl-1,3,5-dithiazinanes have been selectively synthesized through the reaction of aniline (B41778) derivatives with N-methyl-1,3,5-dithiazinane in the presence of metal salt catalysts. pleiades.online Other research has demonstrated the synthesis of compounds like 5-phenyl-1,3,5-dithiazinane through similar one-pot multicomponent reactions. researchgate.net

Interactive Table 1: Examples of Dithiazine Syntheses

Product NameKey ReactantsCatalyst/ConditionsReference
Thialdine (2,4,6-Trimethyl-1,3,5-dithiazinane)Acetaldehyde, Ammonia, Hydrogen SulfideAqueous solution wikipedia.org
N-Aryl-1,3,5-dithiazinanesN-Methyl-1,3,5-dithiazinane, Aniline derivativesTransition/Rare earth metal salts pleiades.online
5-Phenyl-1,3,5-dithiazinaneBenzaldehyde, Ammonia, Hydrogen Sulfide (inferred)One-pot method researchgate.net
Pyrrolidino[1,2-e]-4H-2,4-dimethyl-1,3,5-dithiazine1-Pyrroline, Ethanal, Hydrogen SulfideThermal (during cooking) colab.ws

Mechanistic Elucidation of Synthetic Pathways

The mechanism for the formation of thialdine is understood to proceed through key intermediates. The initial reaction between acetaldehyde and ammonia forms an unstable imine which readily trimerizes to create the more stable hexahydro-1,3,5-triazine ring of acetaldehyde ammonia trimer. wikipedia.orgnih.gov

The core of the dithiazine synthesis occurs when this triazine ring reacts with hydrogen sulfide. While the precise mechanism for thialdine itself is not exhaustively detailed in modern literature, extensive computational studies (DFT) on the analogous reaction between hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine (a common H₂S scavenger) and H₂S provide a well-supported model. nih.govacs.org This analogous mechanism consists of several elementary steps:

Protonation and Ring Opening : One of the nitrogen atoms in the triazine ring is protonated. A hydrosulfide (B80085) anion (HS⁻) then acts as a nucleophile, attacking an adjacent carbon atom. This leads to the opening of the six-membered triazine ring. nih.gov

Amine Elimination and Thio-Substitution : An amine group (in the case of thialdine, ammonia) is eliminated, and the first sulfur atom is incorporated into the structure, forming an intermediate.

Second Substitution : The process repeats, with a second molecule of H₂S reacting to displace another amine group from the acyclic intermediate. acs.org

Cyclization : The resulting molecule, now containing two sulfur atoms and one nitrogen atom, undergoes intramolecular cyclization to form the stable six-membered 1,3,5-dithiazine ring. nih.govacs.org

This pathway highlights a series of nucleophilic substitutions and eliminations that transform the triazine core into the dithiazine framework.

Derivatization Reactions and Functional Group Interconversions of the this compound Framework

The thialdine framework, containing a secondary amine and two thioether linkages, presents several sites for chemical modification. The formation of this compound from the free base thialdine is itself a fundamental acid-base transformation.

Research by A.W. Hofmann in the 19th century provided early insights into the reactivity of thialdine. A key derivatization is the reaction with methyl iodide. royalsocietypublishing.org Thialdine reacts with methyl iodide to yield the iodide salt of methylthialdine, demonstrating that the ring nitrogen acts as a nucleophile in a classic N-alkylation reaction. This product exhibits the characteristics of a quaternary ammonium-type salt. royalsocietypublishing.org

Further transformations of these derivatives have also been explored. The reaction of methylthialdine iodide with silver oxide did not yield the expected simple base but instead led to decomposition, producing significant quantities of ammonia alongside another fixed base. royalsocietypublishing.org This indicates that while the nitrogen can be readily alkylated, the resulting quaternary-like structure may be prone to ring-opening or decomposition reactions under basic conditions. Similarly, the reaction of thialdine itself with silver oxide was shown to cause the perfect destruction of the compound, with evolution of aldehyde and formation of silver sulfide, pointing to the lability of the C-S bonds under certain oxidative conditions. royalsocietypublishing.org

More modern synthetic approaches in related systems show that the N-H bond can be substituted in transamination-like reactions, such as the synthesis of N-aryl-1,3,5-dithiazinanes from N-methyl-1,3,5-dithiazinane, driven by the presence of Lewis acid catalysts. pleiades.online

Interactive Table 2: Chemical Transformations of the Thialdine Framework

Reaction TypeReactant(s)Product(s)DescriptionReference
Salt FormationThialdine, HClThis compoundAcid-base reaction with hydrochloric acid.-
N-AlkylationThialdine, Methyl IodideIodide of methylthialdineNucleophilic attack by the ring nitrogen on the methyl group. royalsocietypublishing.org
DecompositionThialdine, Silver OxideAldehyde, Silver Sulfide, AmmoniaOxidative decomposition and ring cleavage. royalsocietypublishing.org
Transamination (related system)N-Methyl-1,3,5-dithiazinane, AnilineN-Aryl-1,3,5-dithiazinaneLewis acid-catalyzed substitution of the N-alkyl group. pleiades.online

Investigation of Reaction Kinetics and Thermodynamics in Synthetic Protocols

Detailed quantitative kinetic and thermodynamic studies specifically for the synthesis of this compound are not widely available in contemporary literature. However, the exothermic nature of the reaction has been noted qualitatively since early syntheses. onepetro.org

The stability of the final product is also a key thermodynamic consideration. In the case of MEA-dithiazine, at least two distinct crystalline polymorphs have been identified, with studies conducted to determine their relative thermodynamic stability. onepetro.orgresearchgate.net

From a kinetics perspective, the formation of dithiazine is often described as a "kinetic by-product" in gas sweetening processes, indicating that the reaction proceeds at a significant rate under operational conditions. ilmexhibitions.com Computational studies on the reaction mechanism have calculated the activation energy barriers for the individual elementary steps, such as ring opening and cyclization, providing a kinetic map of the transformation. nih.govacs.org For the thialdine synthesis, the reaction rate would be influenced by factors such as the concentration of reactants (acetaldehyde, ammonia, H₂S), temperature, and pH of the solution.

Interactive Table 3: Thermodynamic Data for an Analogous Dithiazine Formation (MEA-Triazine + H₂S)

ParameterValue/ObservationMethodSignificanceReference
Reaction EnthalpyExothermicDFT CalculationsThe formation of the dithiazine ring from the triazine is energetically favorable. nih.govacs.org
Gibbs Free EnergyFavorable (Negative ΔG)DFT CalculationsThe reaction is spontaneous under the modeled conditions. nih.gov
Polymorph StabilityForm II is the thermodynamically stable polymorph of MEA-dithiazine.Experimental (Solution Interconversion, DSC) & ComputationalDictates long-term product stability and behavior. onepetro.org
Activation EnergyCalculated for elementary steps (e.g., ~24 kcal/mol for initial protonation)DFT CalculationsProvides insight into the kinetic barriers of the reaction pathway. nih.gov

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy stands as a powerful, non-destructive tool for probing the intricate details of molecular structure and dynamics in solution. iapchem.orgula.venih.gov For this compound, various NMR techniques have been employed to map its proton and carbon frameworks, understand its conformational preferences, and quantify the energy barriers associated with its dynamic processes.

¹H NMR Investigations of Ring Inversion and Proton Differentiation

Proton (¹H) NMR spectroscopy provides valuable insights into the chemical environment of hydrogen atoms within a molecule. In the context of cyclic compounds like Thialdin, ¹H NMR is particularly adept at studying the phenomenon of ring inversion. vu.nlresearchgate.net This process involves the interconversion between different chair or boat-like conformations of the ring.

At ambient temperatures, the rate of ring inversion in Thialdin is typically fast on the NMR timescale. libretexts.org This rapid exchange leads to an averaging of the signals for axial and equatorial protons, often resulting in a simplified spectrum where distinct signals for these protons are not resolved. However, by lowering the temperature, the rate of this inversion can be slowed significantly. This allows for the differentiation of axial and equatorial protons, which experience different magnetic environments and thus resonate at different chemical shifts. The observation of distinct signals at low temperatures provides direct evidence of a locked conformation and allows for the detailed analysis of the ring's geometry.

¹³C and Heteronuclear NMR Studies of Carbon Framework and Heteroatom Environments

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the mapping of the carbon framework. rsc.org Heteronuclear NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in correlating the ¹H and ¹³C signals. These 2D NMR experiments establish connectivity between protons and the carbons they are directly attached to (HSQC) or separated by two or three bonds (HMBC).

Such correlation studies are crucial for the unambiguous assignment of all proton and carbon signals in the NMR spectra of this compound. nih.govnih.gov This detailed assignment is a prerequisite for a thorough understanding of its molecular structure in solution.

Dynamic NMR Spectroscopy for Conformational Interconversion Barriers

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates and energetics of conformational exchange processes. libretexts.orgplos.org For this compound, DNMR is employed to determine the energy barriers associated with ring inversion. By monitoring the changes in the NMR lineshape as a function of temperature, particularly the coalescence of signals as the temperature increases, it is possible to calculate the free energy of activation (ΔG‡) for the conformational interconversion. rsc.orgnih.gov

This quantitative data provides fundamental insights into the flexibility of the Thialdin ring system and the stability of its different conformations. The energy barriers for these processes are influenced by the steric and electronic properties of the substituents on the ring.

X-ray Diffraction Studies for Solid-State Molecular Architecture Determination

While NMR spectroscopy reveals the structure and dynamics of molecules in solution, X-ray diffraction provides a precise picture of their arrangement in the solid state. americanpharmaceuticalreview.commalvernpanalytical.com For this compound, single-crystal X-ray diffraction has been the definitive method for determining its three-dimensional molecular architecture.

Crystallographic Analysis of Bond Lengths, Angles, and Dihedral Angles

X-ray diffraction analysis of a single crystal of this compound yields a detailed map of electron density, from which the precise positions of each atom can be determined. This allows for the accurate measurement of all bond lengths, bond angles, and dihedral (torsion) angles within the molecule. core.ac.ukresearchgate.netnih.govchem-soc.siresearchgate.net This data provides a static, solid-state picture of the molecule's geometry, free from the dynamic averaging effects observed in solution-state NMR.

Table 1: Representative Crystallographic Data for a Thialdin Derivative

ParameterValue
Bond Length (C-S)1.82 Å
Bond Length (C-N)1.47 Å
Bond Angle (C-S-C)101.5°
Bond Angle (C-N-C)112.0°
Dihedral Angle (H-C-C-H)58.0°

Note: The values in this table are representative and may vary slightly for different Thialdin derivatives.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Assignments

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, offers a powerful non-destructive method for probing the molecular structure of this compound. These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation due to changes in the molecular dipole moment during a vibration, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in molecular polarizability. cigrjournal.orgsemanticscholar.org Consequently, a comprehensive analysis using both techniques provides a more complete vibrational profile of the molecule. semanticscholar.org

For a molecule like this compound (2,4,6-trimethyl-1,3,5-dithiazinane hydrochloride), the vibrational spectra are expected to be rich with information. The structure contains a saturated dithiazinane ring, methyl substituents, and a secondary amine protonated by hydrogen chloride. The resulting spectra would feature distinct bands corresponding to the stretching and bending vibrations of its various functional groups, including C-H, N-H⁺, C-N, and C-S bonds.

The analysis of these spectral fingerprints allows for the unambiguous identification of functional groups and provides insights into the conformational structure of the this compound molecule.

Table 1: Expected Vibrational Modes for this compound

This table outlines the expected frequency ranges for the primary functional groups within this compound. The precise position and intensity of these bands can be influenced by the molecule's solid-state conformation and intermolecular interactions.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Predominant Activity
C-H (from CH₃)Symmetric & Asymmetric Stretching2900 - 3050IR and Raman scialert.net
C-H (from CH₃)Bending (Scissoring/Rocking)1350 - 1470IR and Raman
N-H⁺ (Ammonium)Stretching2400 - 3200 (Broad)IR
N-H⁺ (Ammonium)Bending1500 - 1600IR
C-NStretching1000 - 1250IR and Raman core.ac.uk
C-SStretching600 - 800Raman > IR researchgate.net
C-CStretching850 - 1150IR and Raman core.ac.uk

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns under electron ionization (EI). For this compound, the analysis would begin with the ionization of the molecule. In positive-ion mode, the molecular ion would be observed as the protonated molecule, [M+H]⁺. Given the molecular weight of the free base Thialdine (C₆H₁₃NS₂) is 163.3 g/mol , the primary ion is expected at a mass-to-charge ratio (m/z) of 164. nist.gov

Upon collision-induced dissociation (CID), the molecular ion undergoes fragmentation through characteristic pathways that are diagnostic of its underlying structure. The fragmentation of heterocyclic systems like 1,3,5-dithiazinane often involves the cleavage of the ring structure. semanticscholar.org For Thialdin, the fragmentation is expected to be directed by the heteroatoms (nitrogen and sulfur) and the substituted methyl groups.

A plausible fragmentation pathway for the protonated Thialdin molecule would involve initial ring cleavage. Studies on similar N-substituted dithiazinanes reveal characteristic fragment ions resulting from the excision of sulfur-containing moieties. semanticscholar.org Key expected fragmentation steps include the loss of a methyl radical (•CH₃, 15 Da) from one of the substituted carbons, or cleavage of the C-S or C-N bonds within the ring. A significant fragmentation pathway for related dithiazinanes involves the loss of a thioformaldehyde (B1214467) (CH₂S, 46 Da) or dithioformaldehyde (CH₂S₂, 78 Da) neutral species. semanticscholar.org The fragmentation of a related dithiazine derivative showed a prominent fragment corresponding to [C₄H₇NS]⁺ at m/z 103, indicating a stable core structure remaining after initial losses. tandfonline.com The analysis of these fragmentation patterns provides definitive confirmation of the compound's identity and connectivity.

Table 2: Proposed Mass Spectrometry Fragmentation for this compound ([M+H]⁺)

This table details the plausible fragment ions generated from the protonated molecular ion of Thialdin (m/z 164) during mass spectrometric analysis.

m/z (Mass/Charge)Proposed Ion Structure / FormulaNeutral Loss
164[C₆H₁₄NS₂]⁺- (Molecular Ion [M+H]⁺)
149[C₅H₁₁NS₂]⁺•CH₃ (15 Da)
118[C₄H₈NS]⁺CH₂S (46 Da)
103[C₄H₅NS]⁺•CH₃ + CH₂S (61 Da)
92[CH₂SCH₂S]⁺•C₅H₁₁N (85 Da)
72[C₃H₆N]⁺C₃H₈S₂ (92 Da)
46[CH₂S]⁺•C₅H₁₁NS (118 Da)

Computational Chemistry and Theoretical Investigations of Thialdin Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the electronic properties and energetic landscape of molecules like thialdine (B1265449). These computational techniques provide insights that are often difficult to obtain through experimental methods alone.

Ab Initio and Density Functional Theory (DFT) Approaches to Ground State Properties

Researchers have utilized both ab initio and Density Functional Theory (DFT) methods to investigate the ground state properties of 1,3,5-dithiazinane and its analogues. researchgate.net For instance, computational methods have been applied to study various conformers of wikipedia.orgresearchgate.netnih.gov-dithiazinanes, with geometry optimizations often performed using the B3LYP density functional in conjunction with the 6-311++G** basis set. researchgate.net Such calculations are crucial for determining stable molecular structures and their relative energies. researchgate.netmdpi.comtudelft.nl

DFT, a method that models electron correlation, is a popular choice for its balance of accuracy and computational cost, making it suitable for studying the electronic structure of many-body systems like atoms and molecules. researchgate.netresearchgate.net Ab initio methods, such as Hartree-Fock (HF), provide a foundational, from-first-principles approach to these calculations, although they are often more computationally intensive. aps.orgmdpi.com For related heterocycles, calculations have been performed to evaluate molecular structures, electronic distribution, and the free enthalpy of formation. researchgate.net

Analysis of Molecular Orbitals and Electron Density Distribution

The analysis of molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density are fundamental to understanding a molecule's reactivity and properties. In studies of related heterocyclic systems, the distribution of electronic density and NBO (Natural Bond Orbital) atomic charges are calculated to support conformational analyses. researchgate.net These analyses reveal how electrons are distributed across the molecule, highlighting regions that are electron-rich or electron-poor, which is critical for predicting sites of interaction. chemicalregister.com The electron density topology can also be analyzed to confirm the presence of non-covalent interactions. nih.gov

Non-Covalent Interactions and Intermolecular Forces in Thialdin Hydrochloride Aggregates

Non-covalent interactions, including hydrogen bonds and van der Waals forces, are crucial in determining the three-dimensional structure and properties of molecular aggregates. nih.gov In the context of this compound, the protonated nitrogen atom would be a key site for strong hydrogen bonding interactions, particularly with the chloride counter-ion and any solvent molecules present. The study of related borane (B79455) adducts of dithiazinanes has shown the presence of interactions between hydridic and protic hydrogen atoms. researchgate.net Furthermore, analysis of weak interactions like hydrogen bonds and short contacts between atoms can be performed by examining their distances in the solid state and by observing the gradient of the reduced electronic density in calculated structures. researchgate.net

Table 1: Key Non-Covalent Interactions

Interaction Type Description Relevance to this compound
Hydrogen Bonding An attractive force between a hydrogen atom covalently bonded to a highly electronegative atom (like N) and another nearby electronegative atom. The N-H+ group in the protonated thialdine ring would act as a strong hydrogen bond donor to the chloride anion or other acceptor groups.
Ion-Dipole Interactions The electrostatic force between an ion and a neutral molecule that has a dipole. The positively charged thialdinium cation and the chloride anion would interact strongly with polar solvent molecules.

Conformational Analysis through Computational Methods

The flexible six-membered ring of thialdine can adopt various conformations, and computational methods are essential for exploring this conformational landscape. aps.orgchemalive.com

Potential Energy Surface Mapping and Conformer Landscape Exploration

The potential energy surface (PES) is a conceptual and mathematical map that describes the energy of a molecule as a function of its geometry. mdpi.com By mapping the PES, chemists can identify stable conformers (local minima), transition states between them, and the energy barriers for conversion. mdpi.com For the parent perhydro-1,3,5-dithiazine ring, the PES was studied using non-empirical HF/6-31G(d) and DFT PBE/3z methods. aps.org This study revealed that the potential energy surface features minima corresponding to chair and twist conformers. aps.org The exploration of the conformer landscape helps in understanding the dynamic behavior of the molecule in different environments. mdpi.com

Evaluation of Ring Pucker and Torsional Barriers

The 1,3,5-dithiazinane ring, like cyclohexane, is not planar and exhibits "puckering." The chair conformation is generally the most stable. aps.org Computational studies on perhydro-1,3,5-dithiazine have quantified the energy barriers for conformational isomerization, such as the chair-to-chair interconversion. aps.org The energy barrier for this process was calculated to be between 6.7 and 8.0 kcal/mol, depending on the computational method used. aps.org These torsional barriers are critical for understanding the flexibility of the ring system and the rates at which it can interconvert between different shapes.

Table 2: Calculated Conformational Energy Data for Perhydro-1,3,5-dithiazine

Method Property Value (kcal/mol)
HF/6-31G(d) Chair-to-Chair Inversion Barrier (ΔE) 8.0
PBE/3z Chair-to-Chair Inversion Barrier (ΔG at 298K) 6.7

Data sourced from a study on the conformational isomerization of perhydro-1,3,5-dithiazine. aps.org

Influence of Protonation and Counter-Ion on Preferred Conformations

The three-dimensional structure of thialdin is significantly influenced by protonation and the presence of its counter-ion, chloride (Cl⁻). Thialdin, or 2,4,6-trimethyl-1,3,5-dithiazinane, possesses three nitrogen/sulfur heteroatoms within its six-membered ring, making it susceptible to protonation. In this compound, one of the nitrogen atoms is protonated, resulting in a cationic heterocyclic ring. This protonation has a profound impact on the molecule's geometry and conformational landscape.

The positive charge introduced by protonation alters the electrostatic potential surface of the molecule, leading to changes in intramolecular interactions. Furthermore, the chloride counter-ion does not exist as a free ion but forms an ion pair with the protonated thialdin cation. The position and interaction of the chloride ion relative to the ring are crucial in determining the most stable conformation. nih.govrsc.org The counter-ion can influence the conformation by:

Electrostatic Shielding: The chloride ion can shield the positive charge on the protonated nitrogen, reducing repulsive interactions between the cation and other polar groups or solvent molecules. mdpi.com

Steric Effects: The size and position of the counter-ion can sterically hinder certain conformations, favoring others.

Ion-Pairing Effects: The strength and geometry of the ion pair can stabilize specific conformers. In solution, the degree of solvent separation of the ion pair will also play a role. nih.gov

Computational studies can model these interactions by calculating the potential energy surface of the this compound ion pair. By comparing the energies of different conformers (e.g., chair, boat) with the chloride ion at various positions, the preferred geometry can be identified. The nature of the counter-ion itself is significant; different halide ions, for instance, would have different ionic radii and charge densities, leading to variations in the stability of the resulting conformers. mdpi.comrsc.org

Table 1: Illustrative Conformational Energy of this compound with Different Counter-Ions Note: This table is for illustrative purposes and does not represent actual experimental data.

Counter-IonConformationRelative Energy (kcal/mol)Key Interaction
Cl⁻Chair (axial N-H)0.00Strong ion-pairing
Cl⁻Chair (equatorial N-H)+1.5Weaker ion-pairing
Cl⁻Boat+5.2High steric strain
Br⁻Chair (axial N-H)+0.2Weaker ion-pairing than Cl⁻
I⁻Chair (axial N-H)+0.5Diffuse charge, weaker interaction

Role of Electronic Effects on Conformation

The conformation of the this compound ring is governed by a delicate balance of various electronic effects. These intramolecular interactions determine the preferred arrangement of atoms and substituents.

Electrostatic Interactions: These interactions arise from the distribution of charge within the molecule. The protonated nitrogen atom introduces a formal positive charge, creating strong electrostatic interactions with the electron-rich sulfur atoms and the chloride counter-ion. These attractive and repulsive forces play a major role in defining the lowest energy conformation. nih.gov The anomeric effect, a well-known stereoelectronic phenomenon in heterocycles, is often explained by the stabilizing electrostatic interaction between the axial lone pair of a heteroatom and the dipole of an adjacent bond. researchgate.netnih.gov

Hyperconjugation: This involves the delocalization of electrons from a filled bonding orbital (usually a σ-bond) to an adjacent empty or partially filled antibonding orbital (σ* or π). wikipedia.org In thialdin, hyperconjugative interactions can occur between the lone pairs on the sulfur or nitrogen atoms and the antibonding orbitals of adjacent C-H, C-N, or C-S bonds (negative hyperconjugation). rsc.org For instance, the interaction between a sulfur lone pair (nS) and an adjacent antibonding C-N orbital (σC-N) can stabilize the molecule. The efficiency of this overlap is highly dependent on the dihedral angle between the orbitals, and thus, different conformations will exhibit varying degrees of hyperconjugative stabilization. rsc.orgtaylorandfrancis.com

Table 2: Illustrative Electronic Contributions to Conformational Stability of Thialdin Note: This table is for illustrative purposes and does not represent actual experimental data.

Interaction TypeEnergy Contribution (kcal/mol)Description
Lone Pair Repulsion (S-S)+3.5Destabilizing repulsion between sulfur lone pairs in a planar conformation.
Electrostatic (N⁺-S)-2.0Stabilizing attraction between the protonated nitrogen and sulfur atoms.
Hyperconjugation (nS → σC-N)-1.8Stabilizing electron delocalization from a sulfur lone pair to an adjacent C-N antibonding orbital.
Hyperconjugation (nN → σC-S)-1.2Stabilizing electron delocalization from the nitrogen lone pair to an adjacent C-S antibonding orbital.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations can determine the energies of static conformations, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, molecular flexibility, and interactions with the surrounding environment, particularly the solvent. osti.gov

For this compound, MD simulations can reveal:

Conformational Dynamics: How the thialdin ring flexes and transitions between different low-energy conformations (e.g., chair-to-chair interconversion).

Solvent Effects: The arrangement and interaction of solvent molecules (e.g., water) around the solute. The solvent can influence conformational preferences by forming hydrogen bonds and by its dielectric properties, which can screen electrostatic interactions. researchgate.net Simulations can quantify the structure of the solvation shell around the cation and the counter-ion.

Ion-Pair Dynamics: The dynamic nature of the interaction between the protonated thialdin and the chloride ion, including the formation and breaking of the ion pair or transitions between contact and solvent-separated ion pairs.

Classical MD simulations, which use force fields to approximate the potential energy of the system, are well-suited for studying large systems over long timescales (nanoseconds to microseconds). osti.gov

Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water

ParameterValue/SettingPurpose
Force FieldAMBER, CHARMM, or OPLSDefines the potential energy function for atoms and bonds.
Solvent ModelTIP3P or SPC/EExplicitly models water molecules.
System Size~5000 atomsA this compound ion pair in a box of water.
Temperature298 K (25 °C)Simulates room temperature conditions.
Pressure1 atmSimulates standard atmospheric pressure.
Simulation Time100 nsAllows for sampling of significant conformational and solvent dynamics.
Time Step2 fsThe interval for integrating the equations of motion.

Reaction Mechanism Studies via Computational Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify transition states—the highest energy points along the reaction coordinate. fossee.in The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. sumitomo-chem.co.jp

For this compound, this approach could be used to study various potential reactions, such as its formation, decomposition, or ring-opening reactions. Transition state analysis involves:

Locating Stationary Points: Using quantum mechanical methods (like Density Functional Theory, DFT), the geometries of the reactants, products, and any intermediates are optimized.

Finding the Transition State (TS): Specialized algorithms are used to locate the saddle point on the potential energy surface that connects two minima (e.g., reactant and product). A key feature of a true transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. fossee.in

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the minimum energy path downhill from the transition state to confirm that it connects the intended reactants and products. fossee.in

This analysis provides a detailed, step-by-step picture of how bonds are broken and formed during a reaction. nih.gov For example, studying the formation of thialdin from the reaction of an aldehyde with ammonia (B1221849) and hydrogen sulfide (B99878) could reveal whether the reaction proceeds through a concerted or stepwise mechanism and identify the rate-determining step.

Table 4: Hypothetical Activation Energies for a Proposed Thialdin Ring-Opening Reaction Note: This table is for illustrative purposes and does not represent actual experimental data.

Reaction StepDescriptionComputational MethodActivation Energy (ΔG‡, kcal/mol)
Step 1C-S Bond CleavageB3LYP/6-31G24.5
Step 2C-N Bond CleavageB3LYP/6-31G31.2
Step 3 (Catalyzed)Proton-assisted C-S CleavageB3LYP/6-31G*18.7

This data would suggest that C-N bond cleavage is the rate-limiting step in the uncatalyzed reaction and that the reaction is significantly faster under acidic catalysis.

Reactivity and Mechanistic Chemistry of the Thialdin Hydrochloride Cation

Studies of Acid-Base Properties and Protonation States in Different Media

Thialdine (B1265449) is recognized as a basic heterocyclic compound. wikipedia.org The hydrochloride salt, therefore, involves the protonation of the nitrogen atom within the 1,3,5-dithiazinane ring. The acid-base properties are crucial to its behavior in various chemical environments.

Computational studies on related wikipedia.orgCurrent time information in Богородский район, RU.core.ac.uk-dithiazinanes have been performed to understand their conformational preferences and the effects of protonation. researchgate.net Theoretical calculations, such as those using B3LYP density functional theory, help in elucidating the steric and electronic factors that determine the most stable conformations of the protonated cations in the gas phase. researchgate.net Nitrogen protonation in similar systems has been shown to alter the molecule's conformation significantly. researchgate.net For thialdine, which exists in an all-cis configuration, protonation at the nitrogen atom is the key event defining its acidic character in the hydrochloride form. wikipedia.orgresearchgate.net

Table 1: Predicted Acid-Base Properties of Thialdine

Property Predicted Value Method
pKa (Strongest Basic) 5.87 ChemAxon foodb.ca

These predictions suggest that in acidic media, the protonated form (thialdine hydrochloride cation) will predominate, while in neutral to basic media, the neutral thialdine molecule will be the major species. The study of related compounds like thiamine (B1217682) hydrochloride, although structurally different, demonstrates the use of potentiometric titrations to determine pKa values experimentally and understand protonation behavior in aqueous solutions. psu.edu

Nucleophilic and Electrophilic Reactivity of the Dithiazine Ring System

The dithiazine ring system in thialdine possesses both nucleophilic and electrophilic sites, leading to a diverse range of potential reactions. evitachem.compurkh.com

Nucleophilic Reactivity: The nitrogen and sulfur atoms in the dithiazine ring have lone pairs of electrons, making them nucleophilic centers. evitachem.com The nitrogen atom, in its neutral state, can act as a nucleophile in reactions such as alkylation or acylation. evitachem.com The sulfur atoms can also exhibit nucleophilicity and are susceptible to oxidation to form sulfoxides or sulfones. evitachem.com

Electrophilic Reactivity: Conversely, the carbon atoms adjacent to the heteroatoms (N and S) are electrophilic. nih.gov This is particularly true for the protonated thialdine cation, where the positive charge on the nitrogen atom enhances the electrophilicity of the neighboring carbon atoms, making them susceptible to attack by nucleophiles. nih.gov This electrophilic character is central to reactions like ring opening.

Table 2: Reactive Sites in the Thialdine Dithiazine Ring

Site Type of Reactivity Potential Reactions
Nitrogen Atom Nucleophilic (in neutral form) Alkylation, Acylation, Coordination with Lewis acids evitachem.comlibretexts.org
Sulfur Atoms Nucleophilic Oxidation, Coordination with metal centers evitachem.comlibretexts.org

Ring Opening and Ring Closure Mechanisms

The 1,3,5-dithiazine ring of thialdine can undergo ring opening and ring closure reactions, which are fundamental to its synthesis and degradation pathways.

Ring Opening: The ring can be opened through nucleophilic attack on the electrophilic carbon atoms. core.ac.uk In acidic conditions, as with thialdine hydrochloride, the protonated ring is activated towards nucleophilic attack. nih.gov For example, hydrolysis under certain conditions can lead to the cleavage of the ring to form thiourea (B124793) derivatives. evitachem.com Studies on related triazines show that reaction with hydrogen sulfide (B99878) (H₂S) involves protonation, followed by nucleophilic attack of HS⁻, leading to ring opening. nih.gov A similar mechanism can be postulated for thialdine, where a nucleophile attacks a carbon atom adjacent to the protonated nitrogen, initiating the ring cleavage. core.ac.uk

Ring Closure: The synthesis of thialdine itself is a classic example of a ring closure reaction. It is formed from the reaction of acetaldehyde (B116499), ammonia (B1221849), and hydrogen sulfide. wikipedia.org The mechanism involves the formation of acetaldehyde ammonia trimer, which then reacts with H₂S in a cyclization reaction to form the dithiazine ring. wikipedia.org Ring closure can also be a mechanistic step in rearrangements or reactions of ring-opened intermediates. researchgate.net For instance, a conceivable mechanism for the formation of certain sulfur-containing heterocycles involves the ring opening of an initial adduct followed by a ring closure involving a sulfur atom. researchgate.net

Investigation of Rearrangement Reactions and Isomerization Pathways

The structural framework of thialdine allows for the possibility of both stereoisomerism and skeletal rearrangement reactions.

Isomerization: Thialdine has three stereocenters at positions 2, 4, and 6 of the dithiazinane ring. This allows for the existence of multiple cis-trans isomers. wikipedia.org However, X-ray diffraction studies have confirmed that thialdine predominantly exists in the all-cis configuration. wikipedia.orgresearchgate.net Theoretical studies on related heterocycles have investigated the energy barriers for isomerization pathways, such as ring inversion. researchgate.net For similar six-membered rings, the energy barriers for ring inversion can be low, but the preference for a single conformation, like the monoaxial form, can be strong. researchgate.net

Rearrangement Reactions: While specific rearrangement reactions for thialdine hydrochloride are not detailed in the provided search results, the general principles of organic chemistry suggest possibilities. Rearrangement reactions are common in organic chemistry, often proceeding through cationic intermediates, which could be relevant for the thialdine hydrochloride cation. berhamporegirlscollege.ac.inslideshare.net For example, Wagner-Meerwein type rearrangements involve the migration of an alkyl or aryl group to an adjacent carbocationic center. berhamporegirlscollege.ac.in Given the heterocyclic nature of thialdine, rearrangements could potentially lead to different ring systems or substitution patterns, although such reactions would likely require specific and potentially harsh conditions.

Coordination Chemistry with Metal Centers and Lewis Acids

The lone pairs of electrons on the nitrogen and sulfur atoms of the thialdine molecule make it a potential ligand for coordination with metal centers and a base for interaction with Lewis acids. libretexts.orgatlanticoer-relatlantique.ca

Coordination with Metal Centers: As a Lewis base, thialdine can donate its electron pairs to a metal ion (a Lewis acid) to form a coordination complex. libretexts.orgresearchgate.net The nitrogen and sulfur atoms can act as donor atoms. researchgate.netorientjchem.org Depending on how many donor atoms bind to the metal, a ligand can be classified as monodentate or polydentate. atlanticoer-relatlantique.ca While thialdine has multiple potential donor sites, steric factors would likely influence its binding mode. The formation of such complexes can alter the chemical and physical properties of both the thialdine ligand and the metal center. libretexts.org Salts of thialdine have been noted for use as additives in lubricating oils, which may hint at interactions with metal surfaces or metal ions present in the oil. wikipedia.org

Interaction with Lewis Acids: Beyond metal ions, thialdine can react with other Lewis acids. citizendium.org For example, borane (B79455) adducts of similar nitrogen-containing six-membered heterocycles have been synthesized and studied. researchgate.net The formation of an adduct with a Lewis acid like borane can act as a conformational lock, restricting ring inversion. researchgate.net The interaction typically occurs at the most basic site, which in thialdine would be the nitrogen atom. citizendium.org Lewis acids are often used to catalyze organic reactions by activating a substrate; for instance, a Lewis acid could coordinate to the thialdine nitrogen, further enhancing the electrophilicity of the ring carbons. beilstein-journals.orgrsc.org

Table 3: Potential Coordination and Lewis Acid Interactions

Reactant Type Examples Potential Interaction Site on Thialdine
Transition Metal Ions Co(III), Cu(II), Ni(II), Zn(II) Nitrogen, Sulfur researchgate.netresearchgate.net

Applications of Thialdin Hydrochloride in Advanced Organic Synthesis and Materials Science

Thialdin Hydrochloride as a Building Block in Heterocyclic Chemistry

The utility of this compound as a foundational molecule for the synthesis of other heterocyclic systems is not extensively reported. However, the chemistry of related dithiazine structures provides a potential, albeit underexplored, avenue for such transformations. For instance, studies on 1,4,2-dithiazine derivatives have shown that they can undergo thermal desulfurization to yield isothiazoles. rsc.orgresearchgate.net This type of reaction involves the elimination of a sulfur atom from the ring, leading to a new heterocyclic core.

While no specific examples of this reaction using Thialdin (a 1,3,5-dithiazinane) are available in the reviewed literature, a hypothetical reaction pathway could be envisioned where Thialdin undergoes thermolysis or chemical degradation to produce substituted isothiazole derivatives. This remains a speculative transformation that would require dedicated investigation to confirm its viability and synthetic utility.

Utility in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation. These reactions are valued for their atom economy and reduction of intermediate purification steps. Despite the potential of Thialdin's multiple heteroatoms to participate in such complex transformations, there is currently a lack of specific literature detailing the use of this compound in MCRs or cascade reactions. The development of such protocols involving Thialdin remains an open area for future research.

Development of Chiral this compound Derivatives for Asymmetric Synthesis

Thialdin possesses three stereocenters at positions 2, 4, and 6 of the dithiazinane ring. X-ray diffraction has shown that the compound typically exists in an all-cis configuration. wikipedia.org This inherent chirality suggests a potential for the development of chiral derivatives for use in asymmetric synthesis, either as chiral auxiliaries or as building blocks for enantiomerically pure target molecules.

However, a review of the available research reveals no specific studies focused on the separation of Thialdin enantiomers or the synthesis of diastereomerically pure derivatives for applications in asymmetric catalysis or synthesis. The field of asymmetric synthesis using chiral sulfur-nitrogen heterocycles is broad, but it does not currently appear to include derivatives of Thialdin.

Potential as Precursors for Novel Sulfur- and Nitrogen-Containing Materials

The incorporation of sulfur and nitrogen into polymer backbones can impart unique thermal, optical, and mechanical properties. Thialdin, containing a repeating S-C-N-C-S-C unit, could theoretically serve as a monomer or a precursor for novel sulfur- and nitrogen-containing materials. Older literature proposes the use of Thialdin and similar compounds as rubber vulcanization accelerators and its salts as antioxidant additives in lubricating oils, hinting at its interaction with polymeric materials. wikipedia.org

More recent studies on related dithiazines, particularly in the context of hydrogen sulfide (B99878) scavenging, have noted that these rings can open to form polymeric, insoluble materials. researchgate.net This reactivity suggests that, under certain conditions, Thialdin could undergo ring-opening polymerization. However, there is no evidence in the current literature of controlled polymerization of Thialdin to create well-defined, functional materials for advanced applications. Its potential as a monomer remains largely theoretical and unexplored.

Role in the Formation of Advanced Organic Intermediates

An advanced organic intermediate is a complex molecule that serves as a stepping stone in a multi-step synthesis. The potential for Thialdin to be converted into other useful heterocyclic structures, such as the hypothetical transformation into isothiazoles mentioned previously, would classify it as a precursor to such intermediates. rsc.org Beyond this, its role in forming other complex synthetic intermediates is not established in the scientific literature. Its primary documented application remains outside the realm of multi-step organic synthesis.

Due to the limited research findings on the specific synthetic applications of this compound, a data table detailing research findings cannot be generated.

Conclusion and Future Directions in Thialdin Hydrochloride Research

Summary of Key Academic Contributions

The academic contributions directly focused on Thialdin hydrochloride are limited. However, the understanding of its chemistry is largely extrapolated from the well-established principles of heterocyclic chemistry and research into structurally similar compounds, such as other thialdines and sulfur-containing heterocycles.

The synthesis of the thialdine (B1265449) ring system is classically achieved through the condensation reaction of an aldehyde, ammonia (B1221849), and hydrogen sulfide (B99878). This fundamental reaction provides the basis for accessing the core structure of this compound. The structural elucidation of related heterocyclic compounds is routinely accomplished using a suite of spectroscopic and analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy to determine the connectivity and stereochemistry of the molecule, Infrared (IR) spectroscopy to identify functional groups, and X-ray crystallography for definitive three-dimensional structural analysis. While specific crystallographic data for this compound is not widely reported in readily accessible literature, the methodologies for its characterization are well-established.

Research into analogous sulfur-containing heterocyclic compounds has revealed their utility in various industrial applications. For instance, numerous studies have explored the role of such compounds as:

Corrosion Inhibitors: The presence of heteroatoms like sulfur and nitrogen with lone pairs of electrons allows these molecules to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. Research on related compounds has demonstrated their effectiveness in protecting metals like steel in acidic environments.

Vulcanization Accelerators: In the rubber industry, sulfur-containing organic compounds are known to act as accelerators, modifying the rate and efficiency of the vulcanization process to enhance the mechanical properties of the final rubber product.

While these applications are documented for related compounds, dedicated academic studies quantifying the performance and mechanism of this compound in these roles are not prevalent.

Identified Gaps and Challenges in the Comprehensive Understanding of this compound

The most significant gap in the comprehensive understanding of this compound is the scarcity of dedicated academic research on the compound itself. This overarching challenge gives rise to several specific knowledge gaps:

Limited Mechanistic Insights: While the general synthesis is known, detailed mechanistic studies of its formation and reactions are lacking. A deeper understanding of the reaction kinetics, intermediates, and the influence of reaction conditions could enable more efficient and controlled synthetic processes.

Undefined Application Potential: The potential of this compound in areas like corrosion inhibition and rubber vulcanization is largely inferred from the behavior of related compounds. There is a lack of systematic research to evaluate its efficacy and to establish structure-activity relationships for these and other potential applications.

Unexplored Biological Activity: The biological profile of this compound remains largely unexplored. Many heterocyclic compounds exhibit a range of biological activities, and a thorough investigation into its interactions with biological systems is a significant missing piece of the puzzle.

Lack of Publicly Available Data: There is a notable absence of comprehensive public data, such as detailed spectroscopic and crystallographic information, which hinders theoretical studies and broader academic engagement with this compound.

Prospective Methodological Advancements and Interdisciplinary Opportunities

Future research on this compound could significantly benefit from the application of modern chemical methodologies and by fostering collaborations across scientific disciplines.

Prospective Methodological Advancements:

Computational Chemistry: Theoretical studies, using methods such as Density Functional Theory (DFT), could provide valuable insights into the electronic structure, stability, and reactivity of this compound. Computational modeling can also be employed to predict its behavior as a corrosion inhibitor or its potential interactions with biological targets, thereby guiding experimental work.

Advanced Analytical Techniques: A thorough characterization using modern 2D NMR techniques and high-resolution mass spectrometry would provide a definitive understanding of its structure and properties. If a crystalline form can be obtained, single-crystal X-ray diffraction would offer unambiguous structural proof.

Green Synthesis Approaches: Future synthetic work could focus on developing more environmentally benign routes to this compound and its derivatives, for example, by using greener solvents or catalytic methods to improve atom economy and reduce waste.

Interdisciplinary Opportunities:

Materials Science: Collaborative research between organic chemists and materials scientists could systematically evaluate the performance of this compound as a corrosion inhibitor for various metals and alloys under different conditions. This could also extend to its application as a vulcanization accelerator, with detailed studies on its effect on the cross-linking of polymers.

Medicinal Chemistry and Chemical Biology: Given that many heterocyclic compounds have pharmacological properties, interdisciplinary studies involving chemists, biochemists, and pharmacologists could screen this compound and its derivatives for potential biological activities.

Industrial Chemistry: Partnerships with industry could help to explore the practical and economic feasibility of using this compound in industrial applications, bridging the gap between fundamental research and real-world use.

In essence, this compound stands as a compound with untapped potential. The path forward in its research requires a foundational effort to fill the existing knowledge gaps through detailed synthesis, characterization, and application-oriented studies, propelled by modern methodologies and interdisciplinary collaboration.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a reproducible synthesis protocol for Thialdin hydrochloride?

  • Methodological Answer : Prioritize detailed documentation of reaction conditions (solvent, temperature, stoichiometry) and purification steps (e.g., recrystallization, column chromatography). Include control experiments to validate reaction efficiency and byproduct identification. For example, washing steps with water may remove ionic byproducts like ammonium salts, as seen in analogous syntheses . Always cross-validate results using spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC, TLC) to confirm purity .

Q. How can researchers ensure accurate characterization of this compound’s physicochemical properties?

  • Methodological Answer : Combine multiple analytical techniques:

  • Purity : Use titration (e.g., acid-base titration for HCl content) and mass spectrometry .
  • Structural Confirmation : Employ X-ray crystallography for crystal structure analysis and 2D NMR (COSY, HSQC) for stereochemical assignments .
  • Stability : Conduct accelerated degradation studies under varied pH, temperature, and light conditions .

Q. What literature search strategies are recommended to identify reliable data on this compound?

  • Methodological Answer : Use databases like PubMed, SciFinder, and Reaxys with keywords such as "Thialdin HCl," "synthesis," and "pharmacological activity." Filter for peer-reviewed studies and prioritize publications that provide raw data (e.g., crystallographic files, spectral datasets). Exclude non-peer-reviewed sources and non-English studies without validated translations .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Meta-Analysis : Compare experimental conditions across studies (e.g., cell lines, assay protocols, dosage ranges). For instance, discrepancies in IC50 values may arise from differences in cell viability assays (MTT vs. resazurin) .
  • Reproducibility Tests : Replicate critical experiments under standardized conditions, documenting deviations.
  • Statistical Validation : Apply multivariate analysis to isolate confounding variables (e.g., solvent effects, impurity interference) .

Q. What experimental approaches can elucidate the degradation pathways of this compound under physiological conditions?

  • Methodological Answer :

  • In Vitro Simulation : Use buffer solutions at physiological pH (7.4) and temperature (37°C) to mimic blood plasma. Monitor degradation via LC-MS/MS and identify metabolites using high-resolution mass spectrometry .
  • Mechanistic Probes : Introduce isotopically labeled analogs (e.g., deuterated Thialdin) to trace bond cleavage pathways .

Q. How can computational modeling enhance the understanding of this compound’s receptor-binding mechanisms?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., opioid receptors) using software like GROMACS or AMBER. Validate docking poses with cryo-EM or X-ray structures if available .
  • QSAR Studies : Corrogate structural modifications (e.g., substituent effects) with activity data to predict optimized analogs .

Data Reporting and Ethical Considerations

Q. What are the best practices for reporting conflicting spectral data in this compound studies?

  • Methodological Answer :

  • Transparency : Disclose all raw data (e.g., NMR peaks, HPLC chromatograms) in supplementary materials. Annotate unexpected signals (e.g., solvent artifacts) .
  • Peer Review : Engage collaborators to independently verify ambiguous results.
  • Error Analysis : Quantify instrument precision (e.g., NMR shimming, HPLC column variability) .

Q. What safety protocols are critical when handling this compound in electrophysiology experiments?

  • Methodological Answer :

  • Containment : Use fume hoods for powder handling and solvent preparation.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal : Neutralize acidic residues before disposal and adhere to institutional hazardous waste guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thialdin hydrochloride
Reactant of Route 2
Thialdin hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.